molecular formula C21H30ClNO B12417622 Biperiden-d5 (hydrochloride)

Biperiden-d5 (hydrochloride)

Cat. No.: B12417622
M. Wt: 353.0 g/mol
InChI Key: RDNLAULGBSQZMP-VTEWAWCOSA-N
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Description

Biperiden-d5 (hydrochloride) is a deuterated form of Biperiden hydrochloride, a muscarinic receptor antagonist. It is primarily used in the treatment of Parkinson’s disease and to control extrapyramidal side effects of neuroleptic drugs. The deuterated form, Biperiden-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Biperiden due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biperiden-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Biperiden molecule. One common method is the deuterium exchange reaction, where Biperiden is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of Biperiden-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Biperiden-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Biperiden-d5 can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert Biperiden-d5 to its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in the Biperiden-d5 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of Biperiden-d5.

    Reduction: Reduced forms of Biperiden-d5.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biperiden-d5 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Biperiden in the body.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Biperiden.

    Drug Interaction Studies: Used to investigate interactions between Biperiden and other drugs.

    Biological Research: Employed in studies related to the effects of Biperiden on various biological systems.

    Industrial Applications: Used in the development of new formulations and drug delivery systems.

Mechanism of Action

Biperiden-d5 (hydrochloride) exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, which is disrupted in Parkinson’s disease. The compound also possesses antispasmodic, antisecretory, and mydriatic effects due to its anticholinergic activity.

Comparison with Similar Compounds

Biperiden-d5 (hydrochloride) is compared with other anticholinergic agents such as:

    Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease. Biperiden-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies.

    Benztropine: Similar to Biperiden, it is used to treat Parkinson’s disease and drug-induced movement disorders. Biperiden-d5’s stable isotopic labeling makes it more suitable for detailed metabolic studies.

    Procyclidine: Another anticholinergic agent with similar therapeutic uses. Biperiden-d5’s deuterated form offers unique research applications.

Properties

Molecular Formula

C21H30ClNO

Molecular Weight

353.0 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/i1D,3D,4D,7D,8D;

InChI Key

RDNLAULGBSQZMP-VTEWAWCOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H].Cl

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Origin of Product

United States

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